2-Methyltetrahydrothiophen-3-one

Chiral chromatography Odor threshold Coffee aroma

2-Methyltetrahydrothiophen-3-one (CAS 13679-85-1), also known as dihydro-2-methyl-3(2H)-thiophenone or blackberry thiophenone, is a five-membered sulfur-containing heterocyclic compound belonging to the thiolane class. It is characterized by a methyl substitution at position 2 and an oxo group at position 3 on the tetrahydrothiophene ring, with a molecular formula of C5H8OS and molecular weight of 116.18 g/mol.

Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
CAS No. 13679-85-1
Cat. No. B078238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydrothiophen-3-one
CAS13679-85-1
Synonyms2-methyltetrahydrothiophen-3-one
Molecular FormulaC5H8OS
Molecular Weight116.18 g/mol
Structural Identifiers
SMILESCC1C(=O)CCS1
InChIInChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3
InChIKeyYMZZPMVKABUEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol, fats

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltetrahydrothiophen-3-one (CAS 13679-85-1): Sulfur-Containing Thiolanone Flavor & Fragrance Intermediate


2-Methyltetrahydrothiophen-3-one (CAS 13679-85-1), also known as dihydro-2-methyl-3(2H)-thiophenone or blackberry thiophenone, is a five-membered sulfur-containing heterocyclic compound belonging to the thiolane class [1]. It is characterized by a methyl substitution at position 2 and an oxo group at position 3 on the tetrahydrothiophene ring, with a molecular formula of C5H8OS and molecular weight of 116.18 g/mol [2]. The compound functions as a flavoring agent and occurs naturally as a yeast metabolite, particularly in Saccharomyces cerevisiae [1]. It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with specification number 499 and carries FEMA number 3512, indicating its approved use as a food flavoring substance [3].

Why 2-Methyltetrahydrothiophen-3-one Cannot Be Replaced by Generic Thiophenones or Common Sulfur Flavorants


Substituting 2-Methyltetrahydrothiophen-3-one with alternative tetrahydrothiophenones or generic sulfur-containing flavor compounds is not scientifically sound due to three primary differentiation vectors. First, the compound exhibits chiral-specific odor activity: the (R)-enantiomer demonstrates a significantly lower odor threshold than its (S)-counterpart, with a documented enantiomer ratio (R/S) of 1.56 in brewed coffee matrices [1]. Second, the methyl substitution at the 2-position imparts distinct physicochemical properties—including altered boiling point, density, and refractive index—that directly affect volatility, formulation behavior, and analytical detectability relative to the unsubstituted tetrahydrothiophen-3-one [2]. Third, the compound's regulatory pedigree includes JECFA full specification status and FG/Kosher grade certifications that are not automatically extended to structurally similar alternatives, creating procurement and compliance risk if substitution is attempted . These factors collectively mean that even compounds sharing the thiolane scaffold cannot reproduce the exact organoleptic, analytical, and regulatory profile required for validated formulations.

Quantitative Differentiation Evidence for 2-Methyltetrahydrothiophen-3-one Against Structural Analogs and In-Class Alternatives


Chiral-Specific Odor Threshold Differentiation: (R)-Enantiomer Dominance in Coffee Aroma

In a multidimensional GC study of 50 organosulfur compounds (OSCs) in specialty coffees, 2-methyltetrahydrothiophen-3-one (2-MTHT) was identified as a key chiral contributor to aroma [1]. The mean enantiomer ratio (R/S) was quantified as 1.56 in brewed coffee matrices, indicating significant enantiomeric enrichment of the (R)-form [1]. The (R)-enantiomer was further established as having the lower odor threshold compared to the (S)-enantiomer, making the chiral composition a critical determinant of sensory impact [1]. In contrast, achiral alternative thiophenones or racemic mixtures of other sulfur compounds cannot reproduce this enantiomer-specific odor potency.

Chiral chromatography Odor threshold Coffee aroma

Physicochemical Property Differentiation: Methyl Substitution Alters Volatility and Density Relative to Unsubstituted Tetrahydrothiophen-3-one

The presence of a methyl group at the 2-position in 2-methyltetrahydrothiophen-3-one induces measurable changes in key physicochemical properties compared to the unsubstituted parent compound tetrahydrothiophen-3-one (CAS 1003-04-9) . The methylated derivative exhibits a higher boiling point under atmospheric pressure (180.0±23.0 °C at 760 mmHg) versus the parent (175.2±23.0 °C at 760 mmHg), and a lower density (1.119 g/mL at 25 °C vs. 1.194 g/mL at 25 °C for the parent) . These differences affect evaporation rate, headspace concentration in fragrance applications, and solvent compatibility.

Physicochemical properties Volatility Formulation

Regulatory and Purity Grade Differentiation: FG/Kosher Certification and JECFA Full Specification Status

Commercially available 2-methyltetrahydrothiophen-3-one is supplied with FG (Food Grade) and Kosher certifications, and it carries JECFA full specification status with a defined minimum assay of 99% [1]. This contrasts with generic thiophenone derivatives or research-grade materials that may lack food-use authorization or have lower purity specifications (e.g., 97% technical grade) . The JECFA specification includes precise limits for refractive index (1.510–1.520) and specific gravity (0.958–0.970), enabling robust quality control for food applications [1].

Regulatory compliance Food grade Flavor certification

Odor Profile Specificity: Distinct Sulfur-Fruity-Berry Character Differentiated from Generic Thiophenone Odors

The organoleptic profile of 2-methyltetrahydrothiophen-3-one is characterized by sulfur, fruity, and berry notes, with additional descriptors including waxy, fatty, creamy, slightly green, and dirty coconut with milky and fatty nuances [1]. This complex profile differs markedly from the parent tetrahydrothiophen-3-one, which is described as having a garlic, meaty, alliaceous, and vegetable character . The methyl substitution at the 2-position is responsible for this odor shift, enabling applications in dairy and berry flavor formulations that the unsubstituted analog cannot support.

Odor profile Sensory analysis Flavor chemistry

Validated Application Scenarios for 2-Methyltetrahydrothiophen-3-one Based on Quantitative Differentiation Evidence


Chiral-Specific Coffee Aroma Research and Enantiomer-Selective Flavor Formulation

Researchers investigating the sensory contribution of chiral sulfur compounds in coffee or developing enantiomerically enriched flavor formulations should prioritize 2-methyltetrahydrothiophen-3-one with documented enantiomer ratio data. As established by Pua et al. (2023), the (R)-enantiomer predominates in brewed coffee (R/S = 1.56) and exhibits the lower odor threshold, making this compound essential for authentic coffee aroma reconstitution [1]. Substituting with racemic mixtures or achiral thiophenones fails to replicate the odor intensity and character observed in natural coffee matrices. This application is directly supported by Section 3, Evidence Item 1.

Regulatory-Compliant Food Flavoring Requiring JECFA Specification and FG Certification

Food manufacturers developing flavor systems for global markets must source 2-methyltetrahydrothiophen-3-one that carries FG and Kosher certifications and complies with JECFA full specifications (No. 499, minimum assay 99%) [2]. The JECFA specification defines critical quality parameters—refractive index (1.510–1.520) and specific gravity (0.958–0.970)—that ensure batch-to-batch consistency for flavor house formulations [2]. Procurement of non-FG or technical-grade thiophenones introduces regulatory compliance risk and may not meet purity requirements for food additive use, as detailed in Section 3, Evidence Item 3.

Dairy and Berry Flavor Development Requiring Sulfur-Fruity Odor Profile

Flavorists creating dairy (butter cream, whipped cream, condensed milk) or berry (blackberry, raspberry) profiles should select 2-methyltetrahydrothiophen-3-one for its distinct sulfur-fruity-berry character with creamy, waxy, and milky nuances [3]. The unsubstituted tetrahydrothiophen-3-one, by contrast, presents garlic, meaty, and alliaceous notes that are incompatible with dairy/berry applications . This odor profile differentiation, quantified qualitatively in Section 3, Evidence Item 4, confirms that substitution would fundamentally alter the target flavor signature.

Physicochemical Property-Matched Formulations Requiring Specific Volatility and Density

Formulators requiring a thiophenone building block with defined volatility and density characteristics should select 2-methyltetrahydrothiophen-3-one (boiling point 180.0±23.0 °C at 760 mmHg; density 1.119 g/mL at 25 °C) over the unsubstituted parent (boiling point 175.2±23.0 °C; density 1.194 g/mL) . The ~5 °C boiling point elevation and 6.3% density reduction directly influence evaporation rate, headspace concentration in fragrance diffusers, and miscibility with organic solvents. As demonstrated in Section 3, Evidence Item 2, these quantifiable property differences preclude direct substitution without reformulation.

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